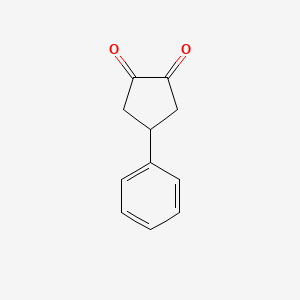

4-phenylcyclopentane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclopentane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKXYMCDNZRKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Phenylcyclopentane 1,2 Dione and Its Analogues

De Novo Synthesis Pathways for the Cyclopentane-1,2-dione Core

De novo strategies involve the formation of the five-membered ring and the incorporation of the desired substituents in a concerted or sequential manner. These pathways offer flexibility in accessing a wide range of analogues by modifying the starting materials.

Cyclization Reactions for Five-Membered Ring Formation

The construction of the five-membered dione (B5365651) ring is a critical step in the de novo synthesis. Several classic and modern cyclization reactions can be adapted for this purpose.

One of the most established methods for forming five-membered rings is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organicreactions.orgwikipedia.orgorganic-chemistry.orgyoutube.com For the synthesis of a 4-phenyl substituted core, a suitably substituted 1,6-diester, such as diethyl 3-phenyladipate, would be the required precursor. The reaction is base-catalyzed, typically using sodium alkoxide, where deprotonation at an α-carbon initiates a nucleophilic attack on the other ester carbonyl, forming the five-membered ring. wikipedia.orgyoutube.com The resulting product, a 4-phenyl-2-carbalkoxycyclopentanone, can then be further oxidized and decarboxylated to yield the target 1,2-dione. The Dieckmann condensation is particularly effective for forming stable five- and six-membered rings. wikipedia.orgyoutube.com

Another powerful strategy is the Nazarov cyclization , which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. wikipedia.orgorganicreactions.org To generate a 4-phenylcyclopentane-1,2-dione, a precursor like 1,4-diphenylpenta-1,4-dien-3-one could be cyclized. The reaction proceeds via a pentadienyl cation intermediate, which undergoes a conrotatory cyclization. wikipedia.orgyoutube.com The resulting 3,5-diphenylcyclopentenone could then be subjected to ozonolysis or other oxidative cleavage methods to unmask the 1,2-dione functionality. While highly effective, the regioselectivity of the subsequent elimination step can be a challenge if the divinyl ketone is unsymmetrical. organic-chemistry.org

A more direct approach to the parent cyclopentane-1,2-dione involves the base-induced condensation of diethyl glutarate with diethyl oxalate. wikipedia.org This method could be adapted by using a phenyl-substituted glutaric ester to introduce the phenyl group at the desired position. Additionally, one-pot syntheses involving the conjugate addition of 2-aryl-1-nitroethane derivatives to α,β-unsaturated ketones can yield functionalized cyclopentenones, which serve as precursors to the dione scaffold. organic-chemistry.org

Carbon-Carbon Bond Forming Strategies for Phenyl Group Incorporation

The introduction of the phenyl group can be achieved either by starting with a phenyl-substituted precursor, as described in the cyclization strategies above, or by forming a new carbon-carbon bond on a pre-formed acyclic chain.

A key strategy involves the synthesis of γ-keto esters or γ-diketones that already contain the phenyl substituent at the correct position for subsequent cyclization. organic-chemistry.orgnih.govorgsyn.org For instance, the conjugate addition of a phenyl nucleophile, such as that derived from a Grignard reagent or an organocuprate, to an appropriate Michael acceptor can establish the required carbon skeleton. The resulting adduct can then be elaborated into a 1,6-dicarbonyl compound suitable for a Dieckmann condensation or a similar cyclization.

The table below summarizes some conceptual de novo pathways.

| Reaction Type | Precursor Structure | Key Intermediate | Reference |

| Dieckmann Condensation | 3-Phenyl-1,6-diester | 4-Phenyl-β-keto ester | wikipedia.orgorganic-chemistry.org |

| Nazarov Cyclization | Phenyl-substituted divinyl ketone | Phenyl-substituted cyclopentenone | wikipedia.orgorganic-chemistry.org |

| Michael Addition/Cyclization | Phenyl-substituted nitroalkane + enone | Phenyl-substituted cyclopentenone | organic-chemistry.org |

Enantioselective and Diastereoselective Synthetic Approaches for Chiral Analogues

The presence of a substituent at the 4-position of the cyclopentane-1,2-dione ring creates a stereocenter, making enantioselective and diastereoselective synthesis a crucial aspect for accessing chiral analogues.

Asymmetric catalysis is a primary tool for achieving enantioselectivity. For example, asymmetric versions of the Nazarov cyclization have been developed using chiral Lewis acid complexes, such as those based on copper with bisoxazoline ligands, to control the conrotatory ring closure. acs.org While promising, these methods can sometimes suffer from the need for stoichiometric amounts of the chiral catalyst and may have limited substrate scope. organic-chemistry.org

Another approach is the use of organocatalysis . An asymmetric Michael addition of cyclopentane-1,2-dione to various electrophiles, such as alkylidene oxindoles, has been demonstrated using bifunctional squaramide catalysts. beilstein-journals.org This reaction proceeds with high enantioselectivity and moderate diastereoselectivity, providing a direct route to functionalized, chiral dione structures. beilstein-journals.org

Substrate-controlled diastereoselective methods are also prevalent. These often involve cascade reactions where the stereochemistry of the first bond formation dictates the stereochemistry of subsequent intramolecular cyclizations. nih.gov For instance, a cascade inter–intramolecular double Michael reaction can produce highly functionalized cyclohexanones with complete diastereoselectivity, and similar principles can be applied to cyclopentane (B165970) systems. nih.gov

The following table highlights selected stereoselective approaches relevant to the synthesis of chiral cyclopentanedione analogues.

| Method | Catalyst/Reagent | Outcome | Reference |

| Asymmetric Nazarov Cyclization | Chiral bisoxazoline-copper complexes | Enantioselective cyclopentenone formation | acs.org |

| Asymmetric Michael Addition | Bifunctional squaramide organocatalyst | High enantioselectivity, moderate diastereoselectivity | beilstein-journals.org |

| Cascade Double Michael Reaction | Phase transfer catalyst (e.g., TBAB) | High diastereoselectivity | nih.gov |

Functionalization of Pre-formed Cyclopentane-1,2-dione Scaffolds

An alternative synthetic strategy involves starting with the parent cyclopentane-1,2-dione or a related precursor and introducing the phenyl group through functionalization reactions.

Direct Arylation Methodologies

Direct C-H arylation is a powerful and atom-economical method for forming carbon-carbon bonds. For cyclopentanones, a highly effective method for direct mono-α-arylation with aryl bromides has been developed using palladium/enamine cooperative catalysis. nih.govorgsyn.orghku.hk This reaction avoids common side reactions like self-aldol condensation and multiple arylations. nih.gov

While this method has been optimized for cyclopentanones, its principles can be extended to cyclopentane-1,2-dione. Cyclopentane-1,2-dione exists predominantly in its more stable enol form, 2-hydroxycyclopent-2-en-1-one. wikipedia.orgsemanticscholar.org The enol or the corresponding enolate is a key intermediate in palladium-catalyzed α-arylation reactions. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by reaction with the enolate to form an enol-palladium-aryl complex, which then undergoes reductive elimination to yield the α-arylated product. nih.gov The presence of the second carbonyl group in the 1,2-dione may influence the acidity of the α-protons and the reactivity of the enolate, potentially requiring modification of the reaction conditions developed for simple cyclopentanones.

Oxidation and Rearrangement Reactions (e.g., Baeyer-Villiger)

The cyclopentane-1,2-dione core can undergo various oxidation and rearrangement reactions, with the Baeyer-Villiger oxidation being a prominent example. This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgsigmaaldrich.comwikipedia.org

In an unsymmetrical ketone like this compound, the reaction is regioselective. The outcome is determined by the relative migratory aptitude of the two α-carbons. The group that can better stabilize a positive charge during the rearrangement step will preferentially migrate. organic-chemistry.orglibretexts.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, there are two potential migration pathways:

Migration of the C5 carbon (a methylene (B1212753) group).

Migration of the C3 carbon (a methine group bearing a phenyl substituent).

Given that a secondary, phenyl-substituted carbon is a better migrating group than a primary carbon (methylene), the C3 carbon is expected to migrate preferentially. This would lead to the formation of a six-membered δ-lactone. This regioselectivity makes the Baeyer-Villiger oxidation a predictable tool for transforming substituted cyclopentane-1,2-diones into valuable lactone intermediates. youtube.com

Regioselective Substitution and Derivatization Strategies

The regioselective functionalization of the cyclopentane core is a critical aspect in the synthesis of analogues of this compound. Control over the position of substitution allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the development of new materials. Strategies often rely on the inherent reactivity of the dione structure or the introduction of directing groups.

One common approach involves the selective reaction at the C-3 or C-5 position of the cyclopentanedione ring, which are activated by the adjacent carbonyl groups. For instance, Michael addition reactions to α,β-unsaturated cyclopentenone precursors can introduce substituents at the C-4 or C-5 position with a high degree of regioselectivity. The choice of nucleophile and reaction conditions can direct the outcome of the addition.

Furthermore, derivatization can be achieved through reactions involving the carbonyl groups themselves. The formation of enol ethers or enamines at one of the carbonyls can alter the reactivity of the ring system, enabling subsequent regioselective alkylations or acylations at specific positions. The choice of base and electrophile is crucial for achieving the desired regioselectivity. For example, kinetically controlled enolate formation at low temperatures typically leads to substitution at the less hindered α-carbon, whereas thermodynamically controlled conditions may favor substitution at a different position.

In the context of synthesizing complex polycyclic structures, intramolecular reactions are a powerful tool for ensuring regioselectivity. A strategically placed functional group on a precursor molecule can be designed to react at a specific position on the cyclopentanedione ring, leading to the formation of fused or spirocyclic systems. For example, an intramolecular aldol (B89426) condensation can create a new ring fused to the cyclopentane core. The regioselectivity of such cyclizations is dictated by the length and nature of the tether connecting the reacting moieties.

Recent research has also explored the use of transition metal catalysis to achieve regioselective C-H functionalization on carbocyclic rings, a strategy that could be applied to this compound analogues. uq.edu.au These methods offer a direct way to introduce new substituents without the need for pre-functionalized starting materials. The regioselectivity is often controlled by the directing ability of one of the carbonyl groups or a substituent on the phenyl ring.

Below is a table summarizing various regioselective strategies applicable to the derivatization of cyclopentanedione systems.

| Strategy | Position of Functionalization | Key Reagents/Conditions | Potential Products |

| Michael Addition to Precursors | C-4, C-5 | Nucleophiles (e.g., organocuprates, amines), base/acid catalyst | Substituted cyclopentanediones |

| Enolate Alkylation/Acylation | C-3, C-5 | Strong bases (e.g., LDA), electrophiles (alkyl halides, acyl chlorides) | Alkylated/acylated diones |

| Intramolecular Cyclization | Varies based on precursor | Acid or base catalysis, heat | Fused or spirocyclic systems |

| Transition Metal C-H Activation | Varies | Transition metal catalysts (e.g., Pd, Rh), directing groups | Directly functionalized analogues |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact and improve efficiency. nih.gov These approaches focus on reducing waste, avoiding hazardous substances, and lowering energy consumption.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to pollution. cmu.edu These reactions can lead to higher yields, shorter reaction times, and easier product purification. researchgate.net For the synthesis of dione structures, multicomponent reactions conducted under solvent-free conditions are particularly attractive. rsc.org For example, the condensation of a phenyl-substituted precursor with a diketone synthon could potentially be achieved by grinding the reactants together, possibly with a solid support, to afford the desired cyclopentanedione ring. mdpi.com

The table below compares a hypothetical conventional synthesis with a potential solvent-free and catalyst-free alternative for a key step in forming a cyclopentanedione.

| Feature | Conventional Approach | Solvent-Free/Catalyst-Free Approach |

| Solvent | Organic solvent (e.g., Toluene, THF) | None or minimal solid support |

| Catalyst | Acid or base catalyst | None (thermal or mechanical energy) |

| Work-up | Aqueous wash, extraction, chromatography | Direct isolation or simple filtration |

| Waste | Contaminated solvent, catalyst residue | Minimal by-products |

| Efficiency | Often requires multiple steps for purification | Potentially higher yield, simpler purification |

The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. ekb.eg

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.gov This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. mdpi.com One-pot, multicomponent reactions are particularly well-suited for microwave assistance, allowing for the rapid assembly of complex molecules like this compound analogues from simple precursors. rsc.orgrsc.org For instance, a microwave-assisted Biginelli-type reaction could be adapted to synthesize heterocyclic analogues, demonstrating the versatility of this technique. nih.gov

Ultrasonic-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. ekb.eg This can enhance reaction rates and yields. mdpi.com Ultrasound can be particularly effective in heterogeneous reactions, improving mass transfer between phases. The synthesis of various heterocyclic compounds has been successfully demonstrated under ultrasonic irradiation, often in aqueous or solvent-free conditions, highlighting its potential for the green synthesis of this compound derivatives. mdpi.comnih.gov

The following table provides a comparative overview of conventional heating versus microwave and ultrasonic assistance for a hypothetical synthetic step.

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasonic-Assisted |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | High (localized energy) |

| Yield | Variable | Often higher | Often higher |

| Side Reactions | More prevalent | Reduced due to short time | Often reduced |

| Applicability | Broad | Best for polar solvents/reagents | Effective for heterogeneous systems |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com A reaction with high atom economy minimizes the generation of waste in the form of by-products. nih.gov

To maximize atom economy in the synthesis of this compound, synthetic routes should prioritize reaction types that are inherently atom-economical. These include:

Addition reactions: Where two or more molecules combine to form a larger one, incorporating all atoms of the reactants.

Cycloaddition reactions: Such as the Diels-Alder reaction, which can form cyclic structures with 100% atom economy. jocpr.com

Rearrangement reactions: Where the atoms of a molecule are rearranged to form a new isomer, with no loss of atoms. nih.gov

In contrast, substitution and elimination reactions are typically less atom-economical as they inherently generate by-products. nih.gov For example, a synthetic route that relies on a Wittig reaction to form a double bond would have a lower atom economy due to the formation of triphenylphosphine oxide as a stoichiometric by-product.

The table below illustrates the concept of atom economy with hypothetical reaction types for the synthesis of the cyclopentane ring.

| Reaction Type | General Equation | Atom Economy | Example Application |

| [3+2] Cycloaddition | A + B → C | 100% | Formation of the cyclopentane ring from an alkene and a three-atom component. |

| Dieckmann Condensation | Diester → β-Ketoester + Alcohol | < 100% | Intramolecular cyclization to form the cyclopentanedione ring, with elimination of an alcohol molecule. |

| Substitution | R-X + Nu → R-Nu + X | < 100% | Introduction of a substituent, generating a leaving group by-product. |

Reactivity and Reaction Mechanisms of 4 Phenylcyclopentane 1,2 Dione

Electrophilic and Nucleophilic Reactivity at Carbonyl Centers and Alpha-Carbons

The chemical behavior of 4-phenylcyclopentane-1,2-dione is characterized by reactions at its carbonyl groups and the adjacent alpha-carbons. msu.edulibretexts.orglibretexts.orgwikipedia.org The two carbonyl groups significantly influence each other's reactivity, and the acidity of the α-hydrogens makes the alpha-carbons nucleophilic. msu.edulibretexts.orglibretexts.orgwikipedia.org

Nucleophilic Addition at Carbonyl Centers: The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. The presence of two adjacent carbonyl groups enhances their electrophilicity. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. The proximity of the second carbonyl group can influence the stereochemical outcome of these additions.

Reactivity at Alpha-Carbons: The hydrogen atoms on the carbons adjacent to the carbonyl groups (the α-carbons) are acidic due to the electron-withdrawing effect of the carbonyls and the ability of the resulting enolate to be stabilized by resonance. msu.edulibretexts.orglibretexts.orgwikipedia.org This acidity allows for a variety of reactions to occur at these positions.

Enolate Formation and Alkylation: In the presence of a base, this compound can be deprotonated to form an enolate ion. This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in a process known as alkylation. libretexts.org The regioselectivity of this reaction (i.e., which α-carbon is alkylated) can be influenced by the reaction conditions, such as the choice of base and temperature. libretexts.org

Aldol (B89426) Condensation: The enolate of this compound can also act as a nucleophile in aldol-type reactions, attacking the carbonyl group of another molecule (including another molecule of itself) to form a β-hydroxy ketone. msu.edulibretexts.org Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

Halogenation: In the presence of an acid or base catalyst, this compound can be halogenated at the α-position. msu.eduwikipedia.org The reaction proceeds through an enol or enolate intermediate. msu.eduwikipedia.org

The reactivity of the α-carbons is a key feature of the chemistry of this compound, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups. libretexts.org

Cycloaddition Reactions Involving the Diketone Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org this compound, with its diketone functionality, can participate in various cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). libretexts.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com While the diketone moiety itself does not directly act as the diene or dienophile in a typical Diels-Alder reaction, the cyclopentene (B43876) ring can be functionalized to participate in such reactions. More commonly, the α,β-unsaturated ketone that can be formed from this compound via an aldol condensation and dehydration can act as a dienophile. The electron-withdrawing nature of the carbonyl groups makes the double bond of the enone electron-poor and thus a good dienophile for reaction with electron-rich dienes. organic-chemistry.org

[2+2] Photocycloaddition: Photochemical [2+2] cycloadditions, also known as the Paterno-Büchi reaction, involve the reaction of an excited state carbonyl group with an alkene to form a four-membered oxetane (B1205548) ring. mdpi.comnih.gov Given the presence of two carbonyl groups, this compound has the potential to undergo this reaction upon photochemical excitation. The reaction can be intramolecular if there is a suitably positioned double bond within the same molecule, or intermolecular with an external alkene. The regioselectivity and stereoselectivity of the reaction are dependent on the nature of the excited state and the steric and electronic properties of the reacting partners.

1,3-Dipolar Cycloaddition: This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. While not a direct reaction of the diketone itself, derivatives of this compound can be prepared to act as dipolarophiles. For instance, an α,β-unsaturated ketone derived from the dione (B5365651) can react with 1,3-dipoles like azides, nitrile oxides, or diazomethane.

The following table summarizes the potential cycloaddition reactions involving derivatives of this compound:

| Cycloaddition Type | Reacting Species from Dione | Partner Molecule | Product Type |

| Diels-Alder [4+2] | α,β-Unsaturated ketone | Conjugated diene | Cyclohexene derivative |

| Paterno-Büchi [2+2] | This compound (excited state) | Alkene | Oxetane |

| 1,3-Dipolar | α,β-Unsaturated ketone | 1,3-Dipole (e.g., azide) | Five-membered heterocycle |

Ring-Opening and Ring-Expansion Transformations

The strained five-membered ring of this compound can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of different carbocyclic and heterocyclic systems. ugent.benih.govnih.govorganic-chemistry.orgyoutube.comrsc.org

Ring-Opening Reactions:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid. In the case of a cyclic ketone like this compound, this would lead to a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The presence of two carbonyl groups complicates this transformation, and selective oxidation of one carbonyl group would be a synthetic challenge.

Favorskii Rearrangement: While typically associated with α-haloketones, related rearrangements can occur with α-dicarbonyl systems. Treatment of this compound with a strong base could potentially lead to the formation of a cyclopropanone (B1606653) intermediate, which could then undergo nucleophilic attack and ring opening to yield a carboxylic acid derivative with a rearranged carbon skeleton.

Hydrolytic Cleavage: Under harsh acidic or basic conditions, the C-C bond between the two carbonyl groups can be cleaved. This is a common reaction for 1,2-dicarbonyl compounds and would lead to the formation of a dicarboxylic acid.

Ring-Expansion Reactions:

Ring-expansion reactions of cyclic ketones provide a valuable method for the synthesis of larger ring systems. ugent.benih.govorganic-chemistry.orgrsc.org

Tiffeneau-Demjanov Rearrangement: This reaction involves the treatment of a β-amino alcohol with nitrous acid to generate a diazonium ion, which then undergoes a concerted rearrangement with ring expansion. To apply this to this compound, one of the carbonyl groups would first need to be converted to an amino alcohol. The subsequent rearrangement would lead to a six-membered ring, a cyclohexane-1,2-dione derivative.

Diazoalkane Homologation: The reaction of a ketone with a diazoalkane, such as diazomethane, can lead to a one-carbon ring expansion. organic-chemistry.org This reaction proceeds through a nucleophilic attack of the diazoalkane on the carbonyl carbon, followed by rearrangement with expulsion of nitrogen gas. For this compound, this could potentially lead to a 4-phenylcyclohexane-1,2,3-trione or a mixture of ring-expanded products.

Pinacol-type Rearrangements: If this compound is converted into a 1,2-diol, acid-catalyzed rearrangement can lead to ring expansion. ugent.be For example, reduction of one carbonyl group to a hydroxyl group, followed by Grignard addition to the second carbonyl, would produce a 1,2-diol. Treatment of this diol with acid would induce a pinacol (B44631) rearrangement, resulting in a six-membered ring containing a ketone.

These ring-opening and ring-expansion reactions highlight the synthetic versatility of the this compound scaffold, allowing access to a variety of other ring systems.

Photochemical Transformations and Reaction Pathways

The photochemistry of α-diketones like this compound is a rich field, offering pathways to unique molecular architectures that are often inaccessible through thermal reactions. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Upon absorption of light, the diketone is promoted to an excited state, which can then undergo a variety of transformations. researchgate.net

Norrish Type I Cleavage: This is a characteristic photochemical reaction of ketones where the bond between the carbonyl carbon and an adjacent α-carbon is homolytically cleaved, forming two radical intermediates. wikipedia.orgyoutube.comyoutube.comscispace.com In the case of this compound, there are two such bonds that can cleave. Cleavage of the C1-C2 bond would result in a diradical. This diradical can then undergo several secondary reactions:

Decarbonylation: Loss of one or both carbon monoxide molecules to form new radical species, which can then recombine or react further.

Intramolecular Radical Recombination: The diradical can recombine to form a new ring system, potentially a cyclobutanone (B123998) derivative.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or another part of the molecule.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgscispace.comchempedia.info The cyclopentane (B165970) ring of this compound does not possess γ-hydrogens relative to the carbonyl groups. Therefore, a classic Norrish Type II reaction is not expected for the parent compound. However, if a suitable side chain were attached to the cyclopentane ring, this reaction pathway could become accessible.

Photocycloaddition: As discussed in section 3.2, excited state this compound can undergo [2+2] cycloaddition with alkenes to form oxetanes (Paterno-Büchi reaction). mdpi.comnih.gov The efficiency and stereochemical outcome of this reaction depend on the nature of the excited state (singlet or triplet) and the alkene.

Photoenolization: In some cases, cyclic ketones can undergo photoenolization, where an excited state ketone abstracts a proton from an adjacent carbon to form an enol. This enol is often a transient species that can revert to the ketone or be trapped by a reagent.

The specific photochemical pathway followed by this compound will depend on factors such as the wavelength of light used, the solvent, and the presence of other reactants. The phenyl group can also play a role by influencing the energy levels of the excited states and potentially participating in the photochemical process.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are dominated by the redox activity of the α-diketone functionality. The two adjacent carbonyl groups can undergo reduction, and to a lesser extent, oxidation.

Reduction:

The reduction of 1,2-diketones has been well-studied. Typically, it proceeds in two one-electron steps.

First Reduction: The first step involves the addition of one electron to the diketone to form a radical anion, also known as a semidione. This species is often colored and can be quite stable, especially in aprotic solvents. The stability is due to the delocalization of the unpaired electron and the negative charge over the two oxygen atoms and the two carbonyl carbons.

Second Reduction: The radical anion can accept a second electron to form a dianion, specifically an enediolate. This species is a strong nucleophile and can participate in various subsequent chemical reactions.

The reduction potentials for these processes are influenced by the solvent, the supporting electrolyte, and the presence of the phenyl substituent. The phenyl group, being electron-withdrawing, is expected to make the reduction of the diketone moiety slightly easier (i.e., occur at a less negative potential) compared to an unsubstituted cyclopentane-1,2-dione.

Diketone + e⁻ ⇌ [Radical Anion]⁻ [Radical Anion]⁻ + e⁻ ⇌ [Dianion]²⁻

In protic solvents, the reduction process is often coupled with protonation steps, leading to the formation of α-hydroxy ketones (acyloins) and 1,2-diols.

Oxidation:

The oxidation of 1,2-diketones is generally more difficult than their reduction and often leads to cleavage of the carbon-carbon bond between the two carbonyl groups. This oxidative cleavage can result in the formation of dicarboxylic acids or their derivatives. The oxidation potential would be expected to be quite high, and the reaction may not be reversible.

The electrochemical behavior of this compound can be studied using techniques such as cyclic voltammetry, which can provide information about the reduction and oxidation potentials, the stability of the intermediates, and the kinetics of the electron transfer processes.

Metal-Catalyzed Reactions and Ligand Interactions

The dicarbonyl motif of this compound makes it an interesting candidate for participation in metal-catalyzed reactions, both as a substrate and as a ligand. nih.govuchicago.eduuchicago.edupitt.eduwilliams.eduresearchgate.netmdpi.comresearchgate.net

As a Substrate in Metal-Catalyzed Reactions:

Reductive Coupling: Transition metal catalysts, particularly those based on titanium, can effect the reductive coupling of the two carbonyl groups to form an alkene. This is known as the McMurry reaction. Applying this to this compound would lead to the formation of a bicyclic alkene.

Cross-Coupling Reactions: The enolate of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Sonogashira coupling, to form new C-N or C-C bonds at the α-position. mdpi.com

Hydrogenation: The carbonyl groups can be reduced to alcohols using metal catalysts like platinum, palladium, or nickel in the presence of hydrogen gas. The stereochemical outcome of this reduction can often be controlled by the choice of catalyst and reaction conditions.

Cycloadditions: As mentioned in section 3.2, transition metals can catalyze cycloaddition reactions. uchicago.eduuchicago.eduwilliams.eduresearchgate.net For example, nickel and other transition metals have been shown to catalyze [4+2] cycloadditions. williams.eduresearchgate.net

As a Ligand for Metal Complexes:

The two oxygen atoms of the 1,2-dione can act as a bidentate ligand, coordinating to a metal center to form a five-membered chelate ring. This type of ligand is often referred to as an α-diimine or α-dioxolene type ligand. The electronic properties of the resulting metal complex can be tuned by the nature of the metal and the other ligands present.

The phenyl group on the cyclopentane ring can also influence the coordination chemistry. It can sterically direct the approach of the metal to the dione and can also have electronic effects on the ligand.

The ability of this compound to act as a ligand opens up possibilities for its use in:

Catalysis: The metal complexes of this compound could themselves be used as catalysts for various organic transformations.

Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) using this dione as a building block is a possibility.

Bioinorganic Chemistry: The interaction of metal complexes of this dione with biological molecules could be an area of investigation.

The following table summarizes some of the potential metal-catalyzed reactions and ligand interactions of this compound:

| Reaction/Interaction | Metal Catalyst/Center | Product/Complex Type |

| Reductive Coupling (McMurry) | Ti | Bicyclic alkene |

| Cross-Coupling | Pd, Cu | α-Substituted dione |

| Hydrogenation | Pt, Pd, Ni | Diol |

| Ligand Coordination | Various transition metals | Metal-dione complex |

Structural Elucidation and Conformational Analysis Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. hw.ac.uk

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are on adjacent carbon atoms. youtube.com For 4-phenylcyclopentane-1,2-dione, COSY would show correlations between the methine proton at the 4-position and the methylene (B1212753) protons at the 3 and 5-positions of the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.com It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For instance, the signal for the proton at C4 would show a cross-peak with the signal for the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.eduemerypharma.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. emerypharma.com In this compound, HMBC would show correlations from the phenyl protons to the C4 of the cyclopentane ring, and from the cyclopentane protons to the carbonyl carbons (C1 and C2).

A summary of expected key 2D NMR correlations for this compound is presented below:

| Proton(s) | COSY Correlations | HSQC Correlation | HMBC Correlations |

| Phenyl Protons | Phenyl Protons | Corresponding Phenyl Carbons | C4, Other Phenyl Carbons |

| H4 (methine) | H3, H5 (methylene) | C4 | C1, C2, C3, C5, Phenyl C_ipso |

| H3, H5 (methylene) | H4 (methine) | C3, C5 | C1, C2, C4 |

Quantum mechanical calculations of NMR chemical shifts have become an invaluable tool for structural assignment. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for predicting the isotropic shielding constants of nuclei, which can then be converted to chemical shifts. rsc.orgnih.gov These calculations, often performed using Density Functional Theory (DFT), can help to:

Confirm structural assignments: By comparing calculated chemical shifts with experimental values, the proposed structure can be validated. researchgate.net

Distinguish between isomers: In cases where multiple isomers are possible, comparing the experimental NMR data to the calculated spectra for each isomer can identify the correct structure. rsc.org

Provide insights into conformational preferences: NMR chemical shifts are sensitive to the local geometry, and calculations on different conformers can help to understand the conformational equilibrium of the molecule in solution. nih.gov

The accuracy of GIAO calculations depends on the level of theory and basis set used. researchgate.net For complex organic molecules, a combination of DFT methods and appropriate basis sets often provides reliable predictions. nih.gov

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. upi.edu

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. upi.edu In the FT-IR spectrum of this compound, several key absorption bands would be expected:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic (cyclopentane) |

| ~1760-1740 | C=O stretch (symmetric and asymmetric) | α-Diketone |

| ~1600-1585, ~1500-1400 | C=C stretch | Aromatic ring |

| ~1470-1450 | C-H bend (scissoring) | Cyclopentane CH₂ |

| ~900-675 | C-H out-of-plane bend | Aromatic (substitution pattern) |

The precise position of the carbonyl (C=O) stretching bands can provide information about the conformation of the cyclopentane ring and the dihedral angle between the two carbonyl groups.

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds. nih.govmdpi.com It can be used for both qualitative and quantitative analysis of chemical composition and molecular structure. nih.govspectroscopyonline.com For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic C=C stretching vibrations and the C=O stretching of the diketone. researchgate.net This technique can serve as a valuable tool for identifying the compound and potentially for in-situ monitoring of reactions involving this molecule. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to:

π → π* transitions: These are typically intense absorptions arising from the phenyl group and the C=C bonds within the aromatic ring.

n → π* transitions: These are generally weaker absorptions associated with the promotion of a non-bonding electron from the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a pivotal technique for identifying chromophores, the parts of a molecule responsible for absorbing light in the ultraviolet and visible regions. In this compound, the principal chromophores are the phenyl group and the α-diketone moiety within the cyclopentane ring. The interaction between these groups, specifically the conjugation, significantly influences the electronic absorption spectrum.

The electronic spectrum of compounds containing carbonyl groups is characterized by distinct electronic transitions. youtube.com The most common are the n→π* and π→π* transitions. uba.ar The n→π* transition involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital. These transitions are typically weak and appear at longer wavelengths (270-320 nm). illinois.edu The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are much more intense and occur at shorter wavelengths. uba.arillinois.edu

For this compound, the presence of the phenyl ring conjugated with the dicarbonyl system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to unconjugated systems. youtube.com This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com While specific experimental data for this compound is not extensively documented, analysis of similar α,β-unsaturated ketone systems allows for the prediction of absorption maxima. youtube.com The fully conjugated cyclic dione (B5365651) structure results from the arrangement of double bonds. mdpi.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| n→π* | C=O (Diketone) | ~280 - 350 | Low |

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are photoluminescence phenomena that provide insights into the excited electronic states of a molecule. Generally, α-diketones are known to exhibit both fluorescence and phosphorescence upon absorption of UV light. acs.orgaip.org

Fluorescence is the emission of light from a singlet excited state to the singlet ground state. This process is typically rapid. For carbonyl compounds, fluorescence can be observed, although its intensity can be highly dependent on the molecular structure and environment. aip.org The presence of the phenyl group in this compound could influence the fluorescence properties through intramolecular energy transfer between the aromatic ring and the diketone moiety. acs.org

Phosphorescence is the emission of light from a triplet excited state to the singlet ground state. This process involves an intersystem crossing (a transition between states of different spin multiplicity), which is formally forbidden and therefore much slower than fluorescence. Diketones are particularly noted for their phosphorescence. acs.org The triplet state of the dicarbonyl moiety is often readily populated, leading to observable emission at longer wavelengths and with longer lifetimes compared to fluorescence.

Detailed fluorescence and phosphorescence studies specific to this compound are not widely available in the reviewed literature. However, based on the behavior of analogous aromatic α-diketones, it is expected that the compound would exhibit weak fluorescence and more significant phosphorescence, particularly at low temperatures or in rigid matrices where non-radiative decay pathways are minimized. acs.orgacs.org The study of such emissions would be crucial for understanding the photophysical pathways and the nature of the lowest excited states of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

For this compound, a key structural aspect to be determined would be the conformation of the five-membered cyclopentane ring. Cyclic molecules are typically not planar and adopt puckered conformations to relieve ring strain. iupac.org The cyclopentane ring in this compound would likely adopt an "envelope" or "twist" conformation. sapub.org The phenyl substituent's position (axial or equatorial) relative to the ring would also be established.

While the specific crystal structure of this compound has not been detailed in the surveyed literature, the table below presents representative crystallographic data for a related cyclic diketone to illustrate the type of information obtained from such an analysis.

Table 2: Representative Crystallographic Data for a Cyclic Diketo Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.755 |

| b (Å) | 12.699 |

| c (Å) | 9.600 |

| β (°) | 90.00 |

| Volume (ų) | 1311.4 |

| Z (molecules/unit cell) | 4 |

Data is representative and based on a similar class of compound, cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr), for illustrative purposes. researchgate.net

Such a study on this compound would precisely define the intramolecular geometry and the packing of molecules within the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, the molecular structure suggests several key intermolecular interactions would be present:

Hydrogen Bonds: Although lacking classic hydrogen bond donors, weak C–H···O hydrogen bonds between the phenyl or cyclopentane C-H groups and the carbonyl oxygens are expected to be significant. nih.gov These interactions would appear as distinct spikes in the fingerprint plots.

π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between adjacent molecules, which are crucial for stabilizing the crystal structure of many aromatic compounds. iucr.org

van der Waals Forces: H···H, C···H/H···C, and O···H/H···O contacts would also make substantial contributions to the total Hirshfeld surface area, representing the general van der Waals forces that hold the molecules together. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 55% | Represents the largest contribution, typical for organic molecules. nih.gov |

| C···H/H···C | 15 - 25% | Relates to interactions between phenyl and cyclopentane rings. |

| O···H/H···O | 10 - 20% | Indicates the presence of C-H···O hydrogen bonds. nih.gov |

| C···C | 2 - 5% | Can be indicative of π-π stacking interactions. |

Percentages are representative based on analyses of organic molecules with similar functional groups and are for illustrative purposes. nih.govnih.gov

A Hirshfeld analysis of this compound would provide a detailed quantitative and visual summary of these packing forces.

Theoretical and Computational Investigations of 4 Phenylcyclopentane 1,2 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the structural and electronic properties of molecules. sid.irresearchgate.net A typical investigation of 4-phenylcyclopentane-1,2-dione would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger) to find the lowest energy structure. youtube.comnih.govresearchgate.net This process determines key geometric parameters.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. wisc.edu This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netq-chem.commdpi.comnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, C-C bond vibrations, or phenyl ring modes.

Table 5.1.1: Hypothetical DFT-Calculated Geometric Parameters for this compound No specific data is available in the searched literature. This table is for illustrative purposes only.

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Length | C1=O | Data not available |

| Bond Length | C2=O | Data not available |

| Bond Length | C3-C4 | Data not available |

| Bond Length | C4-C(Phenyl) | Data not available |

| Bond Angle | O=C1-C2 | Data not available |

| Bond Angle | C3-C4-C5 | Data not available |

| Dihedral Angle | H-C4-C(Ph)-C(Ph) | Data not available |

Ab Initio and Semi-Empirical Methods for Electronic Properties (e.g., HOMO/LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. Ab initio (like Møller-Plesset perturbation theory, MP2) and DFT methods are used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.orgnih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comschrodinger.comreddit.com A smaller gap generally suggests higher reactivity. nih.gov These calculations would reveal how the phenyl group and the dione (B5365651) functionality influence the electronic landscape of the molecule.

Table 5.1.2: Hypothetical Electronic Properties for this compound No specific data is available in the searched literature. This table is for illustrative purposes only.

| Property | Calculation Method | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | Data not available |

| LUMO Energy | B3LYP/6-311++G(d,p) | Data not available |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates. nih.gov

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex or transition state—the highest energy point along a reaction coordinate. rsc.org For a reaction involving this compound, such as a nucleophilic addition to one of the carbonyl groups, computational methods would be used to locate the structure of the transition state. sid.ir

By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. beilstein-journals.org

Molecular Dynamics Simulations of Reactivity

While TST provides a static picture of a reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the atomic motions over time. nih.gov MD simulations can provide insights into the role of solvent molecules, conformational flexibility during the reaction, and the time scale of bond-breaking and bond-forming events. For a molecule like this compound, MD could be used to study how the phenyl group's orientation might influence the accessibility of the carbonyl carbons to an approaching nucleophile in a solvent environment.

Conformational Landscape and Tautomerism Studies

The biological and chemical activity of a flexible molecule is often determined by the ensemble of its accessible conformations and tautomeric forms.

For this compound, the five-membered ring is not planar and can adopt puckered conformations, most commonly the "envelope" and "twist" forms. dalalinstitute.com Furthermore, the phenyl substituent can exist in different orientations relative to the cyclopentane (B165970) ring (e.g., pseudo-axial or pseudo-equatorial). A conformational search using computational methods would identify all stable conformers and their relative energies. nih.govsciforum.net

Additionally, 1,2-diones can exist in equilibrium with their keto-enol tautomers. researchgate.net In this case, this compound could tautomerize to 2-hydroxy-4-phenylcyclopent-1-en-1-one or 2-hydroxy-5-phenylcyclopent-2-en-1-one. Computational studies would calculate the relative thermodynamic stabilities of the diketo form versus the possible enol tautomers, providing insight into which form is likely to predominate under given conditions. nih.gov

Table 5.3: Hypothetical Relative Energies of this compound Conformers/Tautomers No specific data is available in the searched literature. This table is for illustrative purposes only.

| Structure | Conformation/Tautomer | Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Diketo (Envelope, Phenyl-Eq) | DFT/B3LYP | Data not available |

| 2 | Diketo (Twist, Phenyl-Eq) | DFT/B3LYP | Data not available |

| 3 | Enol-1 | DFT/B3LYP | Data not available |

| 4 | Enol-2 | DFT/B3LYP | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the prediction of spectroscopic parameters. These techniques allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions that govern ultraviolet-visible (UV-Vis) absorption, often with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR spectra is crucial for the structural elucidation of organic compounds. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are frequently employed to calculate the isotropic magnetic shielding constants of nuclei, which are then converted into chemical shifts. These calculations are typically performed after optimizing the molecule's geometry at a suitable level of theory.

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The phenyl group introduces aromatic protons and carbons, while the cyclopentane-1,2-dione moiety contains aliphatic protons and carbonyl carbons. The electron-withdrawing nature of the carbonyl groups and the anisotropic effects of the phenyl ring are key factors determining the chemical shifts.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.40 - 7.50 | Doublet |

| Phenyl-H (meta) | 7.30 - 7.40 | Triplet |

| Phenyl-H (para) | 7.20 - 7.30 | Triplet |

| Aliphatic-H (CH) | 3.50 - 3.70 | Multiplet |

| Aliphatic-H (CH₂) | 2.80 - 3.20 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Phenyl (quaternary) | 135 - 145 |

| Phenyl (CH) | 125 - 130 |

| Aliphatic (CH) | 45 - 55 |

| Aliphatic (CH₂) | 35 - 45 |

Note: The predicted values are based on general principles of NMR spectroscopy and computational chemistry. Actual experimental values may vary.

Infrared (IR) Spectroscopy:

Simulated IR spectra are obtained by calculating the harmonic vibrational frequencies of a molecule. These calculations predict the positions of absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds. For this compound, key predicted vibrational frequencies include the C=O stretching of the dione, C=C stretching of the aromatic ring, and C-H stretching of both the aromatic and aliphatic parts.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Dione) | 1750 - 1710 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Note: These are predicted frequencies. Experimental spectra may show shifts due to solvent effects, intermolecular interactions, and anharmonicity.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. researchgate.netrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. The spectrum of this compound is expected to show absorptions arising from π→π* transitions within the phenyl ring and n→π* transitions associated with the carbonyl groups. The conjugation between the phenyl ring and the dione system can influence the position and intensity of these bands.

Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) |

| π→π* (Aromatic) | ~250 - 270 |

| n→π* (Carbonyl) | ~300 - 340 |

Note: The exact absorption maxima can be influenced by the solvent environment.

Computational Design of Derivatives with Tuned Properties

A significant advantage of computational chemistry is its ability to facilitate the rational design of new molecules with specific, desirable properties. By systematically modifying the structure of a parent compound like this compound in silico, researchers can explore a vast chemical space to identify derivatives with enhanced or novel functionalities without the immediate need for extensive synthetic efforts.

The design process typically involves creating a library of virtual derivatives by introducing various substituents at different positions on the this compound scaffold. For each derivative, computational methods are used to calculate key molecular descriptors and properties. These can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties, and properties related to biological activity, such as binding affinity to a target protein.

For instance, in the context of drug discovery, derivatives of cyclic diones are being investigated for various therapeutic applications. nih.gov Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict the biological activity of designed derivatives. nih.gov For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of this compound could modulate its electronic properties and, consequently, its interaction with biological targets.

Example of a Computationally Designed Derivative Study

| Parent Compound | Derivative | Modification | Predicted Property Change | Potential Application |

| This compound | 4-(4-nitrophenyl)cyclopentane-1,2-dione | Addition of a nitro group at the para position of the phenyl ring | Increased electrophilicity, altered HOMO-LUMO gap | Enhanced biological activity, modified optical properties |

| This compound | 4-(4-aminophenyl)cyclopentane-1,2-dione | Addition of an amino group at the para position of the phenyl ring | Increased electron density, potential for new hydrogen bonding interactions | Altered receptor binding, modified solubility |

This in silico screening process allows for the prioritization of a smaller, more promising set of derivatives for synthesis and experimental testing, thereby accelerating the discovery of new functional molecules.

Applications and Advanced Materials Science Perspectives

Role as a Synthetic Building Block in Organic Synthesis

The reactivity of the 1,2-dione functionality makes this compound a versatile precursor and scaffold in organic synthesis.

Diketones are recognized as highly versatile starting materials in organic synthesis due to their keto-enol tautomerism and high reactivity, serving as excellent precursors for various pharmaceuticals and complex scaffolds. The 1,2-dicarbonyl moiety is a significant structural fragment found in numerous natural products and biologically active compounds. beilstein-journals.org The cyclopentane-1,2-dione (CPD) core, in particular, has been utilized as a precursor for generating intricate molecular architectures.

Recent research has demonstrated the utility of cyclopentane-1,2-dione in asymmetric organocatalytic Michael additions with alkylidene oxindoles, catalyzed by squaramide. This reaction yields Michael adducts with high enantioselectivities, showcasing the potential of the CPD scaffold to build stereochemically rich molecules. beilstein-journals.org The presence of the phenyl group in 4-phenylcyclopentane-1,2-dione offers an additional vector for synthetic modification and can influence the stereochemical outcome of such reactions, making it a valuable building block for creating diverse and complex molecular libraries. Its utility extends to the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.

| Reactant | Catalyst | Product Type | Key Outcome |

|---|---|---|---|

| Cyclopentane-1,2-dione | Multifunctional Squaramide | Michael Adduct | High Enantioselectivity |

| Alkylidene Oxindole | Moderate Diastereoselectivity |

A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a synthesis, after which it can typically be recovered. wikipedia.org While this compound is not a classical chiral auxiliary itself, its rigid structure and functional groups make it an excellent scaffold for the design of new chiral ligands. The C2 symmetry and the potential for introducing chirality make related dithiane structures attractive building blocks for complex architectures. nih.gov

The concept of a "scaffold-hopping" approach, where a core molecular structure is replaced by another with similar properties, is relevant here. nih.gov The this compound framework provides a rigid foundation. The dione (B5365651) can be converted into a variety of chiral diols, diamines, or other coordinating groups. The phenyl ring can be functionalized to tune the steric and electronic properties of the resulting ligand. This design flexibility allows for the creation of bespoke ligands for asymmetric catalysis, where the ligand-metal complex can induce high levels of stereoselectivity in chemical transformations.

Contributions to Materials Science and Engineering

The electronic and photophysical properties inherent in the this compound structure allow it to contribute to various areas of materials science.

In the design of organic electronic materials, molecules are often engineered with electron-donating and electron-accepting moieties to control their electronic properties. The reversible formation of an aggregate between an electron donor and an electron acceptor is known as an electron-donor–acceptor (EDA) complex. beilstein-journals.org The 1,2-dione functional group is inherently electron-withdrawing, making it a potent electron acceptor.

Research into alternating donor-acceptor conjugated polymers has utilized dione moieties as the electron-accepting unit. rsc.org For instance, polymers incorporating (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione as the acceptor show strong and broad absorption profiles and have HOMO/LUMO energy levels suitable for electronic applications. rsc.org By analogy, this compound can serve as an electron-accepting block in the construction of new organic semiconductors. The phenyl group can be functionalized with donor groups to create intramolecular charge-transfer systems or used as a point of polymerization to incorporate the acceptor unit into a polymer backbone.

| Polymer | Acceptor Moiety | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) |

|---|---|---|---|---|

| P1 | (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione | -5.32 | -3.81 | 1.51 |

| P2 | (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione | -5.25 | -3.72 | 1.53 |

| P3 | (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione | -5.11 | -3.71 | 1.40 |

| P4 | (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione | -5.18 | -3.78 | 1.40 |

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. nih.govrsc.org These properties are often found in molecules with a high degree of charge asymmetry, such as push-pull systems. ru.nl The combination of the electron-accepting dione and the potentially electron-donating (or functionalizable) phenyl ring in this compound makes it a candidate for NLO materials.

Furthermore, the compound is relevant to photopolymerization, a process that uses light to initiate polymerization reactions. mdpi.com Dione derivatives, such as those based on indane-1,3-dione, can act as photoinitiators, often as part of a multi-component system. anu.edu.auresearchgate.net These dione-based dyes absorb light (e.g., at 405 nm from an LED source) and, in combination with co-initiators like amines and iodonium (B1229267) salts, generate radicals that initiate the polymerization of monomers like acrylates. anu.edu.au The structural similarity of this compound to these known photoinitiators suggests its potential application in UV/Vis-curable coatings, adhesives, and 3D printing resins.

The development of novel dyes and pigments is driven by the need for specific colors, stability, and functionality. Push-pull chromophores, which contain an electron-donating group linked to an electron-accepting group through a conjugated bridge, are a cornerstone of modern dye chemistry.

Systematic studies on dyes incorporating indane-1,3-dione and 1H-cyclopenta[b]naphthalene-1,3-dione as the electron-withdrawing component have shown their effectiveness as chromophores. anu.edu.auresearchgate.net These dyes exhibit significant solvatochromism, where their absorption and fluorescence spectra shift depending on the polarity of the solvent, indicating a large change in dipole moment upon excitation. researchgate.net The this compound structure provides a perfect platform for this type of dye design. The dione serves as the acceptor, while the phenyl ring can be substituted with various electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) to tune the color and photophysical properties of the resulting dye. This allows for the rational design of new dyes and pigments for a wide array of applications, from textiles to advanced optical sensors.

Based on currently available scientific literature, there is no specific information regarding the application of This compound in the field of advanced catalysis or as a pre-catalyst activator. Extensive searches of chemical databases and scholarly articles did not yield any research that details its use in these particular contexts.

The scientific literature does, however, contain information on the catalytic applications of structurally related compounds, such as other cyclopentane (B165970) derivatives and various cyclic diones. For instance, research has been conducted on the rhodium-catalyzed synthesis of bridged cyclopentane derivatives and the hydrogenation of cyclopentane-1,3-dione using heterogeneous catalysts. Similarly, other cyclic diones like indane-1,3-dione and cyclobutane-1,2-dione have been investigated for their roles in various chemical transformations and catalytic reactions.

These examples highlight a broad interest in the catalytic potential of cyclic dione scaffolds in general. However, specific research detailing the catalytic activity or pre-catalyst activation properties of this compound itself is not present in the currently accessible body of scientific work. Therefore, no detailed research findings or data tables for its role in advanced catalysis can be provided.

Derivatives and Analogues of 4 Phenylcyclopentane 1,2 Dione: Structure Reactivity Relationships

Systematic Modification of the Phenyl Substituent

The strategic modification of the phenyl ring in 4-phenylcyclopentane-1,2-dione derivatives is a key area of research for tuning their chemical and biological properties. Studies have shown that introducing various substituents to the phenyl group can significantly impact the molecule's reactivity and potential as a therapeutic agent.

Research into cyclopentane-1,2-diones as bioisosteres for carboxylic acids has provided valuable insights into the effects of phenyl ring substitution. In one study, derivatives of this compound were synthesized with different substituents on the phenyl ring to evaluate their potential as thromboxane (B8750289) A2 (TP) receptor antagonists. The electronic nature of these substituents plays a crucial role in the biological activity of the resulting compounds.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the entire molecule, influencing its interaction with biological targets. While specific systematic studies on a wide range of substituents on this compound are not extensively documented in the available literature, the principles of medicinal chemistry suggest that such modifications would follow predictable trends. For example, halogen substituents can enhance binding affinity through halogen bonding, while alkoxy groups can improve solubility and metabolic stability.

The following table summarizes the types of phenyl ring modifications and their potential impact on the properties of this compound derivatives, based on general principles of medicinal chemistry and studies on related compounds.

| Substituent Type | Potential Effects on Reactivity and Bioactivity |

| Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) | Can increase the acidity of the enolic proton, potentially altering binding modes and reactivity. May influence metabolic stability. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can increase electron density in the phenyl ring, potentially affecting π-π stacking interactions with biological targets. May alter solubility. |

| Halogens (e.g., -F, -Cl, -Br) | Can introduce halogen bonding interactions, potentially enhancing binding affinity. Can also affect lipophilicity and metabolic pathways. |

| Bulky groups (e.g., -t-butyl) | Can introduce steric hindrance, which may improve selectivity for a specific biological target by preventing binding to others. |

Further targeted research focusing on the systematic synthesis and evaluation of a diverse library of this compound derivatives with various phenyl substituents is necessary to fully elucidate detailed structure-activity relationships.

Alkylation and Other Functional Group Derivatizations

The cyclopentane-1,2-dione core of this compound offers multiple sites for alkylation and other functional group derivatizations, providing a pathway to a wide array of novel compounds. The reactivity of the dione (B5365651) system, particularly its ability to form enolates, is central to these transformations.

Alkylation reactions can be directed to either the carbon or oxygen atoms of the dione, depending on the reaction conditions. C-alkylation is a powerful tool for introducing new carbon-carbon bonds and increasing molecular complexity. For instance, the Michael addition of cyclopentane-1,2-dione to activated alkenes, such as alkylidene oxindoles, has been demonstrated to proceed with high enantioselectivity in the presence of a suitable catalyst. nbuv.gov.ua This reaction highlights the potential for creating stereochemically complex derivatives.

In addition to C-alkylation, O-alkylation can be achieved to produce enol ethers, which can serve as versatile intermediates for further functionalization. The choice of base and solvent is critical in controlling the regioselectivity of these reactions.

Other functional group interconversions can also be performed on the cyclopentane (B165970) ring. ub.edusolubilityofthings.comvanderbilt.edu For example, the carbonyl groups can be reduced to hydroxyl groups, which can then be further functionalized. The presence of the phenyl substituent at the 4-position can influence the stereochemical outcome of these reactions.

The table below outlines some of the key derivatization reactions that can be applied to the this compound scaffold.

| Reaction Type | Reagents and Conditions | Potential Products |

| C-Alkylation (Michael Addition) | Activated alkenes, base | 3-Substituted-4-phenylcyclopentane-1,2-diones |

| O-Alkylation | Alkyl halides, base (e.g., Ag₂O) | 2-Alkoxy-4-phenylcyclopent-2-en-1-ones |

| Reduction | Reducing agents (e.g., NaBH₄) | 4-Phenylcyclopentane-1,2-diols |

| Functional Group Interconversion | Various reagents | Derivatives with modified functional groups (e.g., conversion of ketones to other functionalities) |

These derivatization strategies open up a vast chemical space for the synthesis of novel compounds based on the this compound core, each with potentially unique chemical and biological properties.

Heterocyclic Ring Fused Analogues

Fusing a heterocyclic ring to the cyclopentane-1,2-dione core represents a sophisticated strategy for creating novel chemical entities with diverse pharmacological potential. This approach combines the structural features of the dione with the rich chemical and biological properties of various heterocyclic systems. The synthesis of such fused systems often involves the reaction of the 1,2-dione moiety with bifunctional reagents.

Isoxazole-fused analogues: The reaction of 1,2-diones with hydroxylamine (B1172632) can lead to the formation of isoxazole-fused systems. For example, the condensation of a 1,2-dione with hydroxylamine hydrochloride can yield isoxazolo[4,5-d]cyclopentane derivatives. nih.gov The specific reaction conditions can influence the regiochemistry of the cyclization. The synthesis of novel Δ²-isoxazoline fused cyclopentane derivatives has been reported, and these compounds have shown promising antimicrobial and anticancer activities. beilstein-archives.org

Pyrazole-fused analogues: Pyrazole-fused cyclopentanes can be synthesized through the reaction of 1,2-diones with hydrazine (B178648) derivatives. researchgate.netmdpi.com For instance, the condensation of a cyclopentane-1,2-dione with a substituted hydrazine can yield pyrazolo[3,4-d]cyclopentane derivatives. These compounds are of interest due to the wide range of biological activities associated with the pyrazole (B372694) nucleus.

Pyrrole-fused analogues: The synthesis of pyrrole-fused systems can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound (which can be derived from the 1,2-dione) with a primary amine or ammonia. The synthesis of pyrrolo[3,4-d]cyclopentane-5,6-dione derivatives would create a novel tricyclic system with potential applications in materials science and medicinal chemistry.

The following table summarizes some of the key heterocyclic ring systems that can be fused to the cyclopentane-1,2-dione core and the general synthetic approaches.